5-(pyridin-4-yl)-1,3-thiazol-2-amine hydrobromide
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Overview
Description
5-(pyridin-4-yl)-1,3-thiazol-2-amine hydrobromide is a compound that features a pyridine ring attached to a thiazole ring, with an amine group at the 2-position of the thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-4-yl)-1,3-thiazol-2-amine hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea. For instance, 2-bromoacetophenone can react with thiourea in ethanol under reflux conditions to form 2-amino-1,3-thiazole.
Pyridine Ring Introduction: The pyridine ring can be introduced via a coupling reaction. For example, 4-bromopyridine can be coupled with the thiazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a palladium catalyst.
Hydrobromide Salt Formation: The final step involves converting the free base into its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyridine ring or the thiazole ring, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen substituents can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Hydrogenated derivatives of the pyridine or thiazole rings.
Substitution: Various substituted pyridine or thiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(pyridin-4-yl)-1,3-thiazol-2-amine hydrobromide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential antimicrobial, antifungal, and anticancer activities. Studies have indicated that derivatives of this compound can inhibit the growth of various microbial strains and cancer cells .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.
Mechanism of Action
The mechanism of action of 5-(pyridin-4-yl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog without the pyridine ring, used in various medicinal chemistry applications.
4-(pyridin-4-yl)-1,3-thiazole: Lacks the amine group, used in different synthetic applications.
5-(pyridin-2-yl)-1,3-thiazol-2-amine: Similar structure but with the pyridine ring attached at a different position, leading to different chemical properties and applications.
Uniqueness
5-(pyridin-4-yl)-1,3-thiazol-2-amine hydrobromide is unique due to the specific positioning of the pyridine and thiazole rings and the presence of the amine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2728494-34-4 |
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Molecular Formula |
C8H8BrN3S |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
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